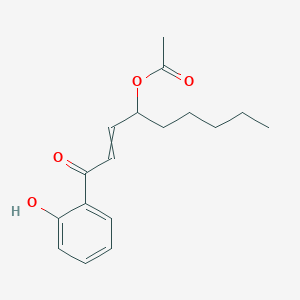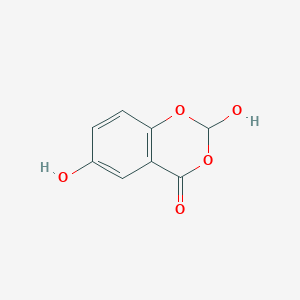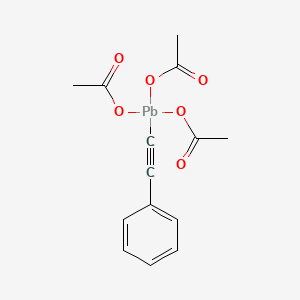
3-Methylundec-2-en-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylundec-2-en-4-yn-1-ol is an organic compound with the molecular formula C12H20O It is a member of the enynol family, characterized by the presence of both an alkene and an alkyne group in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-2-en-4-yn-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired enynol. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylundec-2-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methylundec-2-en-4-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Methylundec-2-en-4-yn-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s alkyne and alkene groups may also participate in various chemical reactions within biological systems, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpent-2-en-4-yn-1-ol: A smaller enynol with similar reactivity but different physical properties.
10-Methylundec-2-en-4-olide: A lactone with a similar carbon backbone but different functional groups.
Uniqueness
3-Methylundec-2-en-4-yn-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
148802-07-7 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3-methylundec-2-en-4-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h10,13H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
SSDZOUOVRCAYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


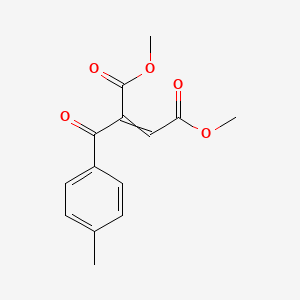
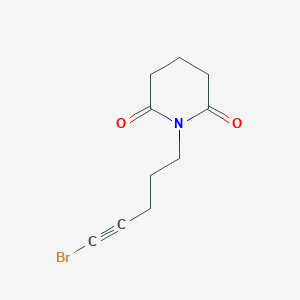
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
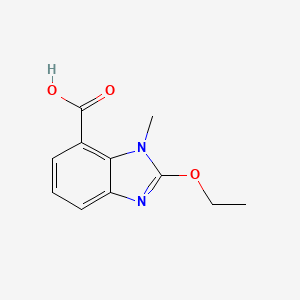
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

